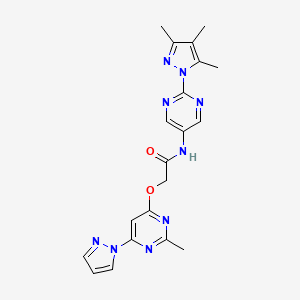
2,6-difluoro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring system and the presence of multiple fluorine atoms would likely have a significant impact on the compound’s shape and electronic properties .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research on fluorobenzamides, including structures related to 2,6-difluoro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, has shown promising antimicrobial properties. For instance, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has highlighted compounds with significant antimicrobial activity against a range of bacteria and fungi. The presence of fluorine atoms in these compounds enhances their antimicrobial efficacy. Specifically, compounds with fluorine positioned at the 4th position of the benzoyl group showed enhanced activity against both bacterial and fungal strains, indicating the crucial role of fluorine in determining the compound's bioactivity (Desai, Rajpara, & Joshi, 2013).
Antitumor Applications
Fluorinated benzothiazoles, including those with structural similarities to this compound, have been synthesized and evaluated for their antitumor properties. A study on the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity against human breast cancer cell lines, highlighting the potential of fluorinated benzothiazoles in cancer therapy. The study demonstrates the specific antitumor activity that can be achieved through fluorine substitution, suggesting a pathway for the development of new anticancer agents (Hutchinson et al., 2001).
Synthesis of New Compounds
The synthesis of fluorinated compounds, including this compound, has facilitated the development of novel compounds with potential biological applications. For example, the exploration of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis has opened up new avenues for creating fluorinated compounds with unique electrophilic reactivity. This approach has led to the development of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, showcasing the versatility of fluorinated compounds in medicinal chemistry (Meiresonne et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is the protein FtsZ, a key player in the bacterial cell division cycle . FtsZ is a protein that forms a ring at the future site of the septum of bacterial cell division. By inhibiting this protein, the compound interferes with the bacterial cell division cycle .
Mode of Action
The compound interacts with its target, the protein FtsZ, by binding to it and inhibiting its function . This inhibition disrupts the bacterial cell division cycle, preventing the bacteria from multiplying. The exact nature of this interaction and the resulting changes in the target protein’s activity are still under investigation.
Biochemical Pathways
The compound’s action affects the bacterial cell division cycle, a biochemical pathway crucial for bacterial growth and reproduction . By inhibiting the protein FtsZ, the compound disrupts this pathway, leading to the cessation of bacterial cell division and, ultimately, bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting the bacterial cell division cycle, the compound prevents the bacteria from multiplying, which can lead to the cessation of a bacterial infection .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-difluoro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVOADOMFFOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)

![4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2867433.png)



![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)



![5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2867447.png)
